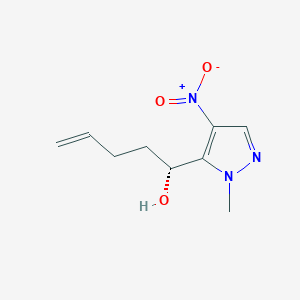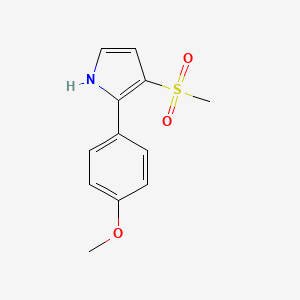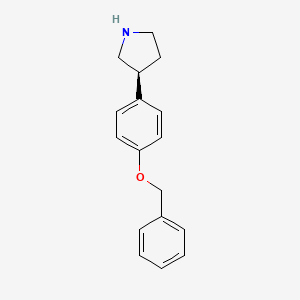
(R)-1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pent-4-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pent-4-en-1-ol is a chemical compound that has garnered interest in various fields of scientific research This compound features a pyrazole ring substituted with a nitro group and a methyl group, along with a pentenol side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pent-4-en-1-ol typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the nitro and methyl groups. The final step involves the addition of the pentenol side chain. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
®-1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pent-4-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted pyrazole derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pent-4-en-1-ol is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies focus on its interactions with biological targets and its effects on cellular processes.
Medicine
In medicine, ®-1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pent-4-en-1-ol is explored for its potential therapeutic applications. Its ability to undergo various chemical modifications makes it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical products. Its versatility in chemical reactions makes it valuable for creating specialized compounds.
Mécanisme D'action
The mechanism of action of ®-1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pent-4-en-1-ol involves its interaction with specific molecular targets. The nitro group and pyrazole ring play crucial roles in its binding affinity and reactivity. The compound can modulate biological pathways by interacting with enzymes, receptors, or other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)butan-1-ol: Similar structure but with a butanol side chain.
®-1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)hex-4-en-1-ol: Similar structure but with a hexenol side chain.
®-1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pent-4-en-2-ol: Similar structure but with a different position of the hydroxyl group.
Uniqueness
®-1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pent-4-en-1-ol stands out due to its specific combination of functional groups and side chain length
Propriétés
Formule moléculaire |
C9H13N3O3 |
|---|---|
Poids moléculaire |
211.22 g/mol |
Nom IUPAC |
(1R)-1-(2-methyl-4-nitropyrazol-3-yl)pent-4-en-1-ol |
InChI |
InChI=1S/C9H13N3O3/c1-3-4-5-8(13)9-7(12(14)15)6-10-11(9)2/h3,6,8,13H,1,4-5H2,2H3/t8-/m1/s1 |
Clé InChI |
IBSVSHZJDPSKII-MRVPVSSYSA-N |
SMILES isomérique |
CN1C(=C(C=N1)[N+](=O)[O-])[C@@H](CCC=C)O |
SMILES canonique |
CN1C(=C(C=N1)[N+](=O)[O-])C(CCC=C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-amino-N-(2,3-dichlorophenyl)-6-(4-methoxyphenyl)-4-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11773921.png)


![4-Chloro-2-(4-methoxyphenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine](/img/structure/B11773948.png)

![4-(2-Chloropyrido[3,2-d]pyrimidin-4-yl)thiomorpholine](/img/structure/B11773950.png)

![[1,2,4]Triazolo[1,5-a]pyrazine-2-carbonitrile](/img/structure/B11773958.png)
![2-(2-Bromophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one](/img/structure/B11773963.png)





